DNA Binding Affinity of 1,2,3-Triazolyl-Thiazolidine Hybrids vs. Simple 1,2,3-Triazoles
A 2024 study evaluated a series of 1,2,3-triazolyl-thiazolidine hybrids, structurally analogous to 4-phenyl-1-[(4R)-4-thiazolidinylmethyl]-1H-1,2,3-triazole, for DNA interaction using spectroscopic and viscosimetric methods [1]. The binding constants (Kb) for the series ranged from ~10³ to 10⁵ M⁻¹, consistent with moderate intercalative or groove-binding modes. In contrast, simple 1,2,3-triazoles lacking the thiazolidine moiety (e.g., 4-phenyl-1H-1,2,3-triazole) showed no detectable DNA binding under identical conditions [1].
| Evidence Dimension | DNA-binding constant (Kb) |
|---|---|
| Target Compound Data | Expected Kb ~10⁴ M⁻¹ (based on structural analogs within the studied series) |
| Comparator Or Baseline | 4-Phenyl-1H-1,2,3-triazole: no detectable binding |
| Quantified Difference | Qualitative: moderate binding vs. no binding |
| Conditions | UV-Vis absorption titration, ethidium bromide displacement, and viscosity measurements in Tris-HCl buffer (pH 7.4) at 25 °C |
Why This Matters
For laboratories developing DNA-targeted probes or therapeutics, this compound's DNA-interactive capability provides a functional advantage over simple triazoles, justifying selection for nucleic acid-focused screening campaigns.
- [1] Larroza A, Soares LK, Morais RB, et al. Organocatalytic Synthesis and DNA Interactive Studies of New 1,2,3-triazolyl-thiazolidines Hybrids. ChemBioChem. 2024;25(7):e202300844. View Source
